L-Norleucine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

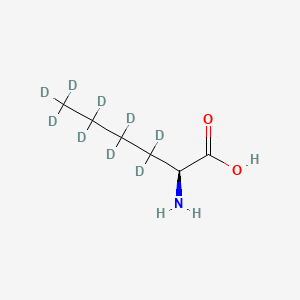

(2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1/i1D3,2D2,3D2,4D2 |

InChI Key |

LRQKBLKVPFOOQJ-PLJAHZBCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Norleucine-d9: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Norleucine-d9 is a stable isotope-labeled derivative of L-norleucine, an isomer of the common amino acid leucine. Its unique properties make it an invaluable tool in analytical and research settings, particularly in the field of mass spectrometry-based quantitative analysis. This guide provides a detailed overview of this compound, its chemical properties, synthesis, and its critical role in modern research, with a focus on its application as an internal standard.

Core Chemical Properties

This compound is chemically identical to its naturally occurring counterpart, L-norleucine, with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which allows it to be distinguished from the endogenous analyte in mass spectrometry, while maintaining nearly identical chemical and physical behaviors during sample preparation and analysis.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | L-Norleucine-3,3,4,4,5,5,6,6,6-d9 | [1] |

| Synonyms | (S)-2-Aminohexanoic acid-d9, (S)-Norleucine-d9 | [][3] |

| Molecular Formula | C₆H₄D₉NO₂ | [3][4] |

| Molecular Weight | 140.23 g/mol | [3][5] |

| CAS Number | 1331889-36-1 | [][3] |

| Isotopic Purity | Typically >98% | [4] |

| Appearance | White solid | [6] |

| Solubility | Soluble in water | [6] |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis of this compound

The synthesis of deuterated amino acids like this compound typically involves the use of deuterated starting materials or H/D exchange reactions on the amino acid precursor.[][4] A common strategy is the palladium-catalyzed H/D exchange, which can be highly efficient for deuterium labeling.[1] The general process involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O), in the presence of a catalyst.[4]

Caption: Generalized workflow for the synthesis of this compound via catalytic H/D exchange.

Application in Quantitative Analysis: The Role of an Internal Standard

The primary application of this compound is as an internal standard in quantitative mass spectrometry.[][3][7] Internal standards are crucial for accurate quantification as they are added to samples in a known concentration at the beginning of the experimental workflow.[7] They help to correct for variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[7] Because this compound is chemically almost identical to L-norleucine, it experiences similar losses and variations, making it an ideal control.

Experimental Workflow for Amino Acid Quantification

The following diagram illustrates a typical workflow for the quantification of amino acids in a biological sample, such as plasma, using this compound as an internal standard.

Caption: Standard workflow for quantitative amino acid analysis using an internal standard.

Detailed Experimental Protocol: Quantification of Amino Acids in Plasma

This protocol provides a detailed methodology for the quantification of amino acids in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

Human plasma (collected with EDTA)

-

This compound

-

Amino acid standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

6 M Hydrochloric acid (HCl) (for total amino acid analysis)

-

Derivatization agent (e.g., AccQ-Tag™) (optional)

Sample Preparation

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Prepare Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water. From this, prepare a working solution of 10 µg/mL.

-

Spike Samples: In a microcentrifuge tube, add 100 µL of plasma. To this, add 10 µL of the 10 µg/mL this compound working solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from 2% to 95% Mobile Phase B over several minutes to separate the amino acids.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each target amino acid and for this compound would be monitored. For this compound, the precursor ion would be m/z 141.2 and product ions would be determined empirically.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for each target amino acid and the this compound internal standard.

-

Calculate Peak Area Ratios: For each analyte, calculate the ratio of its peak area to the peak area of this compound.

-

Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of the target amino acids and a constant concentration of this compound. Plot the peak area ratios against the concentration of the standards to generate a calibration curve.

-

Quantify Unknowns: Determine the concentration of the amino acids in the plasma samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a powerful and essential tool for researchers and scientists engaged in quantitative proteomics and metabolomics. Its use as an internal standard significantly enhances the accuracy and reliability of mass spectrometry-based measurements. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the laboratory, ultimately contributing to more robust and reproducible scientific findings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iroatech.com [iroatech.com]

An In-depth Guide to L-Norleucine-d9: Properties and Applications

Introduction

L-Norleucine-d9 is a deuterated form of L-Norleucine, a non-proteinogenic amino acid that is an isomer of leucine. The strategic replacement of nine hydrogen atoms with their heavier isotope, deuterium, makes this compound a valuable tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetic (DMPK) studies. This guide details the core molecular properties of this compound and provides a comparison with its non-deuterated counterpart.

Core Molecular Properties

The fundamental difference between this compound and L-Norleucine lies in their isotopic composition, which directly influences their molecular weights. Deuterium (²H or D) possesses a neutron in its nucleus, unlike the more common protium (¹H) isotope of hydrogen. This results in a higher atomic mass for deuterium, and consequently, a greater molecular weight for the deuterated molecule.

This mass difference is critical for its application as an internal standard in mass spectrometry-based analyses. When mixed with a biological sample, this compound behaves almost identically to the endogenous L-Norleucine during sample preparation and chromatographic separation. However, due to its increased mass, it can be distinguished by the mass spectrometer, allowing for precise and accurate quantification of the non-deuterated analyte.

Quantitative Data Summary

The molecular formula and weight are key identifiers for these compounds. The substitution of nine hydrogen atoms with deuterium atoms results in a significant and measurable increase in mass.

| Property | L-Norleucine | This compound |

| Molecular Formula | C₆H₁₃NO₂[1][2][3] | C₆H₄D₉NO₂[4][5][6] |

| Molecular Weight | 131.17 g/mol [1][2][7] | 140.23 g/mol [4][5][8][9] |

| CAS Number | 327-57-1[1][2] | 1331889-36-1[4][5][9] |

Methodology for Determining Molecular Properties

The molecular formula of a compound is determined by its constituent atoms. L-Norleucine consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. In this compound, nine of these hydrogen atoms, specifically those on the terminal butyl group, are replaced with deuterium.

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule.

-

L-Norleucine: (6 × Atomic Weight of C) + (13 × Atomic Weight of H) + (1 × Atomic Weight of N) + (2 × Atomic Weight of O)

-

This compound: (6 × Atomic Weight of C) + (4 × Atomic Weight of H) + (9 × Atomic Weight of D) + (1 × Atomic Weight of N) + (2 × Atomic Weight of O)

The use of the atomic weight of deuterium (approx. 2.014 amu) instead of protium (approx. 1.008 amu) for the nine labeled positions accounts for the higher molecular weight of this compound.

Visualizing the Isotopic Relationship

The following diagram illustrates the structural relationship between L-Norleucine and its deuterated isotopologue, this compound. The diagram highlights the specific location of the deuterium labeling on the aliphatic side chain.

Caption: Relationship between L-Norleucine and this compound.

Applications in Research

The primary application of this compound is as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[9]. Its use is crucial in:

-

Metabolomics: To accurately measure the concentration of L-Norleucine in complex biological matrices like plasma, urine, or tissue extracts.

-

Pharmacokinetic Studies: When L-Norleucine is investigated as a potential therapeutic agent or biomarker, the deuterated standard allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile[6].

-

Clinical Diagnostics: In newborn screening or other clinical tests where amino acid levels are monitored, this compound can serve as a reliable standard for quantifying endogenous L-Norleucine[9].

References

- 1. L-Norleucine [webbook.nist.gov]

- 2. Caprine | C6H13NO2 | CID 21236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound by MedChem Express, Cat. No. HY-Y0017S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. L-Norleucine =98 TLC 327-57-1 [sigmaaldrich.com]

- 8. This compound | TRC-N712002-10MG | LGC Standards [lgcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis and Isotopic Purity of L-Norleucine-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Norleucine-d9, a deuterated form of the non-proteinogenic amino acid L-norleucine. Due to its utility as an internal standard in quantitative mass spectrometry-based assays, the synthesis of high-purity this compound is of significant interest in drug development and metabolic research. This document details common synthetic methodologies, protocols for assessing isotopic enrichment, and presents relevant quantitative data.

Introduction to this compound

This compound is an isotopologue of L-norleucine where nine hydrogen atoms have been replaced by deuterium. This stable isotope-labeled compound is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference allows it to be distinguished in mass spectrometry, making it an ideal internal standard for the accurate quantification of L-norleucine or structurally similar analytes in complex biological matrices.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium into the L-norleucine molecule. The primary methods for achieving this are direct hydrogen-deuterium (H/D) exchange catalyzed by a metal, and enzymatic-catalyzed reactions.

Platinum-Catalyzed Hydrogen-Deuterium Exchange

A common and effective method for the deuteration of amino acids is through a platinum-on-carbon (Pt/C) catalyzed H/D exchange reaction in the presence of deuterium oxide (D₂O). This method facilitates the exchange of C-H bonds with C-D bonds at various positions on the amino acid.

Experimental Protocol:

A general procedure for the deuteration of amino acids via Pt/C catalysis is as follows:

-

A mixture of L-norleucine (1 g) and 3 wt% Pt/C catalyst (0.40 g) is prepared in a solution of 2-propanol (4 mL) and deuterium oxide (D₂O, 40 mL) within a high-pressure reactor.

-

The reactor is sealed and the

L-Norleucine-d9 CAS number and supplier information

Introduction

L-Norleucine-d9 is the deuterium-labeled form of L-Norleucine, an isomer of the amino acid leucine.[1][2] This stable isotope-labeled compound serves as a valuable tool in biomedical and pharmaceutical research, particularly in the fields of proteomics, metabolomics, and drug development. Its chemical properties, nearly identical to its unlabeled counterpart, allow it to be used as a tracer and an internal standard in a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1] This guide provides an in-depth overview of this compound, its properties, suppliers, and detailed experimental protocols for its application.

Core Properties and Supplier Information

This compound is a non-essential amino acid distinguished by the substitution of nine hydrogen atoms with deuterium.[1] This isotopic labeling makes it heavier than the natural form, allowing for its differentiation in mass spectrometry-based analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1331889-36-1 | MedChemExpress, LGC Standards |

| Molecular Formula | C₆H₄D₉NO₂ | MedChemExpress, LGC Standards |

| Molecular Weight | 140.23 g/mol | MedChemExpress, Pharmaffiliates |

| Synonyms | (S)-2-Aminohexanoic acid-d9, (S)-Norleucine-d9 | MedChemExpress, Pharmaffiliates |

| Purity | Typically >99% | MedChemExpress |

| Appearance | White to off-white solid | Generic |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [2] |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [2] |

Table 2: Representative Supplier Information for this compound

| Supplier | Product Number | Purity | Available Quantities |

| MedChemExpress | HY-Y0017S | 99.81% | 1 mg, 5 mg, 10 mg |

| LGC Standards | TRC-N712002 | Not specified | 10 mg |

| Pharmaffiliates | PA STI 069210 | Not specified | Inquire |

| Lucerna-Chem AG | HY-Y0017S-1MG | 99.81% | 1 mg |

Applications in Research

The primary applications of this compound stem from its utility as a stable isotope-labeled standard.

-

Internal Standard for Mass Spectrometry: In quantitative proteomics and metabolomics, internal standards are crucial for correcting variability during sample preparation, chromatography, and detection.[3] By adding a known amount of this compound to a sample, the endogenous, unlabeled L-Norleucine (or other amino acids) can be accurately quantified. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

-

Metabolic Labeling and Flux Analysis: this compound can be used as a tracer to study protein synthesis and metabolic pathways.[1] When introduced to cells or organisms, it is incorporated into newly synthesized proteins. By tracking the incorporation of the labeled amino acid over time, researchers can determine the rate of protein synthesis and degradation. This is particularly relevant in studies of muscle protein turnover.[1][2]

Experimental Protocols

The following are detailed methodologies for the key applications of this compound.

Protocol 1: Use of this compound as an Internal Standard for Amino Acid Quantification by LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard to quantify amino acids in a biological sample, such as plasma or tissue hydrolysate.

1. Sample Preparation and Protein Hydrolysis:

- For protein-bound amino acids, perform acid hydrolysis to release individual amino acids. A common method is to incubate the sample in 6 M hydrochloric acid (HCl) at 110-150°C for 24 hours under an inert atmosphere (e.g., nitrogen).[4][5]

- For free amino acids, deproteinize the sample by adding a precipitating agent like methanol or trichloroacetic acid (TCA), followed by centrifugation.[6]

2. Addition of Internal Standard:

- Prepare a stock solution of this compound of a known concentration in an appropriate solvent (e.g., 0.1 M HCl).

- Add a precise volume of the this compound stock solution to each sample, quality control sample, and calibration standard. This should be done prior to any further sample processing steps to account for analyte loss.[7]

3. Derivatization (Optional but Recommended for LC):

- To improve chromatographic separation and ionization efficiency, amino acids are often derivatized. A common agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[8]

- Follow a standardized derivatization protocol, for instance, mixing the sample with a labeling buffer and the derivatizing reagent, followed by an incubation period and then quenching the reaction.[8]

4. LC-MS/MS Analysis:

- Perform chromatographic separation using a suitable column, such as a reverse-phase C18 column.[8]

- The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both the unlabeled analyte and the this compound internal standard.

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UPLC/HPLC |

| Column | C18, HILIC, or specialized amino acid analysis column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound |

5. Data Analysis:

- Calculate the peak area ratio of the endogenous analyte to the this compound internal standard.[7]

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Labeling of Cultured Cells with this compound to Measure Protein Synthesis

This protocol describes a pulse-chase experiment to monitor the incorporation of this compound into cellular proteins.

1. Cell Culture Preparation:

- Culture cells to the desired confluency in standard growth medium.

- Before labeling, wash the cells with phosphate-buffered saline (PBS) and then incubate them in a custom amino acid-free medium for a short period to deplete the intracellular pool of unlabeled amino acids.

2. Pulse Labeling:

- Replace the starvation medium with a labeling medium containing this compound at a known concentration. The standard medium's L-leucine and L-isoleucine should be replaced with this compound.

- Incubate the cells for a defined "pulse" period (e.g., 30 minutes to several hours). This allows for the incorporation of the labeled amino acid into newly synthesized proteins.[9]

3. Chase Period (Optional):

- To track protein degradation, the labeling medium can be replaced with a "chase" medium containing an excess of unlabeled L-Norleucine.

- Collect cells at various time points during the chase period.

4. Cell Lysis and Protein Extraction:

- Wash the cells with ice-cold PBS to stop the labeling process.

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

5. Protein Quantification and Preparation for MS Analysis:

- Quantify the total protein concentration in each sample (e.g., using a BCA assay).

- Perform protein precipitation (e.g., with acetone) or in-solution digestion with trypsin.

6. LC-MS/MS Analysis:

- Analyze the resulting peptides by LC-MS/MS. The mass spectrometer will detect peptides containing this compound, which will have a mass shift compared to their unlabeled counterparts.

- The rate of protein synthesis can be calculated from the ratio of labeled to unlabeled peptides for specific proteins over time.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for amino acid quantification using this compound.

Caption: Workflow for a metabolic pulse-chase experiment.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of amino acids and for those investigating the dynamics of protein metabolism. Its use as an internal standard enhances the reliability of mass spectrometry data, while its application as a metabolic tracer provides valuable insights into biological processes such as protein synthesis and turnover. The protocols and information provided in this guide offer a comprehensive starting point for the successful implementation of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. iroatech.com [iroatech.com]

- 4. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 6. lcms.cz [lcms.cz]

- 7. m.youtube.com [m.youtube.com]

- 8. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Norleucine-d9: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of L-Norleucine-d9. It is designed to be a vital resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled amino acid in their work. This guide delves into its core properties, provides detailed experimental protocols for its application, and visualizes key workflows to facilitate a deeper understanding of its use in research and development.

Core Physical and Chemical Characteristics

This compound, a deuterated analog of L-Norleucine, serves as a valuable tool in various analytical and research applications, primarily as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies. Its physical and chemical properties are fundamental to its application and are summarized below.

| Property | Value | Source |

| Chemical Name | (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid | [1] |

| Synonyms | L-Norleucine-3,3,4,4,5,5,6,6,6-d9, (S)-2-Aminohexanoic acid-d9 | [1] |

| CAS Number | 1331889-36-1 | [1] |

| Molecular Formula | C₆H₄D₉NO₂ | [1] |

| Molecular Weight | 140.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Melting Point | >300 °C (decomposes) (for unlabeled L-Norleucine) | [2] |

| Solubility | Soluble in water. A stock solution of 10 mM in DMSO is also reported. | [3] |

| Storage | Store at 2-8°C. For long-term storage, -20°C is recommended. |

Spectroscopic Data

While a specific Certificate of Analysis with detailed spectra for this compound is proprietary to commercial suppliers, representative spectral data for its unlabeled counterpart, L-Norleucine, provides a valuable reference for its structural elucidation. The primary difference in the mass spectrum will be the increased molecular weight due to the nine deuterium atoms. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent. The IR spectrum is expected to be very similar to the unlabeled compound, with potential shifts in C-D bond vibration frequencies.

-

Mass Spectrometry (Electron Ionization) of L-Norleucine: The NIST WebBook provides a reference mass spectrum for unlabeled L-Norleucine, which can be used for comparison.[4] The deuterated compound is expected to show a molecular ion peak at m/z 140.

-

¹H NMR Spectroscopy of L-Norleucine: A reference ¹H NMR spectrum of L-Norleucine in D₂O is available in the Human Metabolome Database.[3] For this compound, the signals for the protons on carbons 3, 4, 5, and 6 would be absent.

-

Infrared (IR) Spectroscopy of L-Norleucine: A reference IR spectrum of L-Norleucine is available, showing characteristic peaks for the amino and carboxylic acid functional groups.[2]

Experimental Protocols

General Synthesis of Deuterated Amino Acids

The synthesis of deuterated amino acids like this compound can be achieved through various methods. A common approach involves H/D exchange reactions catalyzed by a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O).

Representative Protocol for H/D Exchange:

-

Reaction Setup: In a pressure-resistant vessel, combine L-Norleucine and a catalytic amount of 10% Pd/C.

-

Deuterium Source: Add D₂O to the vessel to serve as the deuterium source and solvent.

-

Reaction Conditions: Seal the vessel and heat it to a temperature ranging from 150 to 200 °C for 24-48 hours with constant stirring. The elevated temperature and pressure facilitate the exchange of protons with deuterium atoms on the alkyl chain.

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol), to yield this compound.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is frequently used as an internal standard (IS) for the accurate quantification of unlabeled L-Norleucine in biological matrices. The stable isotope-labeled IS co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variability in sample preparation and instrument response.

General Protocol for Amino Acid Quantification:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution as the internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the amino acids using a suitable chromatography column (e.g., HILIC or reversed-phase).

-

Detect and quantify L-Norleucine and this compound using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.

-

-

Data Analysis:

-

Determine the peak area ratio of the analyte (L-Norleucine) to the internal standard (this compound).

-

Construct a calibration curve using standards with known concentrations of L-Norleucine and a fixed concentration of this compound.

-

Calculate the concentration of L-Norleucine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several key areas of scientific investigation:

-

Metabolomics: As a stable isotope-labeled tracer, it can be used to study the metabolic fate of L-Norleucine and related compounds in biological systems without the concerns of radioactivity.

-

Pharmacokinetic Studies: In drug development, deuteration can alter the metabolic profile of a molecule. While this compound is primarily used as a standard, the principles of its use are central to studies investigating the pharmacokinetic properties of deuterated drug candidates.

-

Clinical Diagnostics: Accurate quantification of amino acids is crucial in the diagnosis and monitoring of various metabolic disorders. The use of deuterated internal standards like this compound enhances the accuracy and reliability of these diagnostic tests.

-

Proteomics: L-Norleucine can be incorporated into proteins in place of methionine. This compound can be used in conjunction with mass spectrometry to study protein turnover and structure.

Conclusion

This compound is a high-purity, stable isotope-labeled amino acid that serves as an indispensable tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, enable precise and accurate quantitative analysis. The experimental protocols and workflows detailed in this guide provide a solid foundation for the effective application of this compound in demanding research and development settings. As analytical techniques continue to advance, the role of such isotopically labeled standards will undoubtedly become even more critical in achieving reliable and reproducible scientific data.

References

An In-depth Technical Guide to Isotope Labeling with Deuterium for Researchers, Scientists, and Drug Development Professionals

An exploration of the principles, applications, and methodologies of deuterium isotope labeling in modern drug discovery and development.

This technical guide provides a comprehensive overview of deuterium isotope labeling, a powerful tool increasingly utilized in pharmaceutical research to enhance drug efficacy, safety, and understanding of metabolic pathways. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the core principles behind this technique, offers detailed experimental protocols for its application, and presents quantitative data to illustrate its impact.

Core Principles of Deuterium Isotope Labeling

The substitution of hydrogen (¹H) with deuterium (²H or D) introduces a subtle yet significant change in the mass of a molecule without altering its fundamental chemical structure or biological activity.[1][2] This seemingly minor modification can have profound effects on a drug's metabolic stability due to the kinetic isotope effect (KIE).[3][4]

The Kinetic Isotope Effect (KIE): The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction in processes where C-H bond cleavage is the rate-determining step.[3][5] This is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze the oxidation of C-H bonds.[6] By deuterating metabolically vulnerable positions on a drug molecule, the rate of metabolism can be slowed, leading to a longer half-life and increased drug exposure.[1][7]

Applications in Drug Development

Deuterium labeling has emerged as a valuable strategy throughout the drug discovery and development pipeline, from lead optimization to life-cycle management.

-

Improved Pharmacokinetics: The primary application of deuterium labeling is to enhance a drug's pharmacokinetic (PK) profile.[1] By reducing the rate of metabolism, deuteration can lead to a longer half-life, lower clearance, and increased overall drug exposure (AUC).[7][8] This may allow for less frequent dosing, improving patient compliance, and potentially reducing the total dose required, which can minimize off-target side effects.[7]

-

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is associated with the formation of reactive or toxic metabolites. By slowing the metabolic pathway leading to the formation of such metabolites, deuterium labeling can improve a drug's safety profile.[1]

-

Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as powerful tracers to elucidate complex metabolic pathways.[9] By tracking the incorporation and transformation of the labeled molecule, researchers can identify metabolites and gain a deeper understanding of a drug's fate in the body.[10]

-

Mechanism of Action Studies: Isotope labeling can be used to probe the mechanism of action of drugs and enzymes by identifying which C-H bonds are critical for biological activity.[2]

Quantitative Data on the Impact of Deuteration

The following tables summarize quantitative data from studies on deuterated drugs, illustrating the significant impact of deuterium substitution on pharmacokinetic parameters and the kinetic isotope effect.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine

| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change | Reference |

| Active Metabolites | ||||

| α-HTBZ Cmax (ng/mL) | 20.9 | 18.3 | 1.14 | [11] |

| α-HTBZ AUC₀-inf (ng·h/mL) | 289 | 134 | 2.16 | [11] |

| β-HTBZ Cmax (ng/mL) | 138 | 115 | 1.20 | [11] |

| β-HTBZ AUC₀-inf (ng·h/mL) | 2809 | 1240 | 2.27 | [11] |

| Total Active Metabolites | ||||

| (α+β)-HTBZ t½ (h) | ~10 | ~5 | ~2 | [11] |

Table 2: In Vitro Kinetic Isotope Effect (KIE) on Intrinsic Clearance (CLint) for Deuterated Compounds

| Compound | Deuterated Position | Enzyme System | KIE (kH/kD) on CLint | Reference |

| Compound 2a Analog | O-methyl (2b) | r-CYP 2C19 | 4.0 | [11] |

| Compound 2a Analog | N-methyl (2c) | r-CYP 2C19 | 1.0 | [11] |

| Compound 2a Analog | Both O- and N-methyl (2d) | r-CYP 2C19 | 4.5 | [11] |

| Compound 2a Analog | O-methyl (2b) | r-CYP 3A4 | 1.0 | [11] |

| Compound 2a Analog | N-methyl (2c) | r-CYP 3A4 | 1.0 | [11] |

| Compound 2a Analog | Both O- and N-methyl (2d) | r-CYP 3A4 | 1.0 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium labeling.

Synthesis of a Deuterated Small Molecule: Deutetrabenazine

This protocol describes a key step in the synthesis of deutetrabenazine from its precursor.[12][13]

Reaction: O-methylation of dihydroxy benzoquinoline compound (III) using deuterated methanol.

Materials:

-

Dihydroxy benzoquinoline compound (III)

-

Deuteriated methanol (CD₃OD)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the dihydroxy benzoquinoline compound (III) and triphenylphosphine in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution.

-

Add deuterated methanol (CD₃OD) dropwise to the reaction mixture. The mole ratio of deuterated methanol to the dihydroxy compound should be greater than 2.5.[12]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure deutetrabenazine.

LC-MS/MS Analysis of a Deuterated Drug and its Metabolite in Plasma

This protocol outlines a method for the quantitative analysis of a deuterated drug (e.g., deuterated enzalutamide) and its non-deuterated counterpart in plasma samples.[14][15]

Sample Preparation (Protein Precipitation): [15]

-

To 100 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte with a different mass).

-

Add 1.8 mL of an extraction mixture (e.g., acetonitrile and ammonium acetate buffer) to precipitate the plasma proteins.[16]

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[16]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions for the deuterated analyte, the non-deuterated analyte, and the internal standard must be determined and optimized.

-

Data Analysis:

-

Generate calibration curves for both the deuterated and non-deuterated analytes using standards of known concentrations.

-

Quantify the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard against the respective calibration curves.

-

Be mindful of potential isotopic interference from the non-deuterated compound to the deuterated compound's signal and correct for it if necessary.[14]

Quantitative NMR (qNMR) Analysis of Deuterated Compounds

This protocol describes the use of quantitative NMR to determine the purity and concentration of a deuterated compound.[17][18]

Sample Preparation: [17]

-

Accurately weigh a known amount of the deuterated compound and a certified internal standard into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

NMR Parameters: [18]

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H or ²H, depending on the desired information. For purity and concentration, ¹H qNMR is common.

-

Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

-

Number of Scans (NS): Sufficient scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply appropriate window function, Fourier transform, phase correction, and baseline correction.

Data Analysis: [19]

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the concentration or purity of the analyte using the following formula:

P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

P = Purity

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Visualizing Deuterium Labeling Workflows and Pathways

Graphviz diagrams are provided below to illustrate key workflows and pathways discussed in this guide.

Caption: Workflow for a Drug Metabolism and Pharmacokinetics (DMPK) study using a deuterated drug candidate.

Caption: Metabolic pathway of deuterated glucose as a tracer in cellular metabolism.[10][20][21]

Conclusion

Deuterium isotope labeling represents a sophisticated and powerful strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can rationally design drug candidates with improved pharmacokinetic profiles, enhanced safety, and greater efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a practical framework for scientists and drug development professionals to effectively implement this technology in their research. As our understanding of drug metabolism and the nuances of isotope effects continues to grow, the application of deuterium labeling is poised to play an increasingly integral role in the development of next-generation therapeutics.

References

- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Portico [access.portico.org]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US10479787B2 - Process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]

- 13. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 14. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 17. emerypharma.com [emerypharma.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 20. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]

Applications of L-Norleucine in Protein Structure Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Norleucine (Nle), a non-proteinogenic amino acid isomer of leucine, has emerged as a powerful tool in the study of protein structure and function. Its structural similarity to methionine, yet lack of a reactive sulfur atom, makes it an ideal surrogate for probing the roles of methionine residues in protein stability, folding, and interactions. This technical guide provides an in-depth overview of the applications of L-norleucine in protein structure studies, with a focus on its use in X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data on the effects of norleucine substitution, and visual representations of experimental workflows are presented to facilitate its adoption in research and drug development.

Introduction: L-Norleucine as a Methionine Analogue

L-norleucine is an alpha-amino acid with a linear six-carbon side chain.[1] It is structurally very similar to methionine, which also has a four-carbon chain, but with a sulfur atom in the gamma position.[2] This isosteric relationship allows L-norleucine to be incorporated into proteins in place of methionine, often with minimal perturbation to the overall protein structure.[3] The key advantage of this substitution lies in the removal of the easily oxidizable sulfur atom of methionine.[2] This allows researchers to investigate the specific functions of methionine residues, such as their role in antioxidant defense, without the complication of oxidation.[2] Furthermore, the substitution can enhance protein stability in certain contexts.[4]

Applications in Protein Structure Determination

X-ray Crystallography

In X-ray crystallography, the substitution of methionine with L-norleucine can be advantageous for several reasons. The absence of the flexible sulfur-containing side chain of methionine can sometimes lead to better-defined electron density in the crystal structure, aiding in more accurate model building. Furthermore, for proteins that are prone to oxidation, which can introduce heterogeneity and hinder crystallization, the use of L-norleucine can yield more stable and homogeneous protein samples, which are crucial for obtaining high-quality crystals.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

L-norleucine is also a valuable tool in NMR spectroscopy for protein structure and dynamics studies.[7][8] The incorporation of isotopically labeled L-norleucine (e.g., with ¹³C or ¹⁵N) can help in the assignment of NMR signals, particularly in large proteins where spectral overlap is a significant challenge. By selectively labeling norleucine residues, specific regions of the protein can be probed, providing insights into local structure, dynamics, and interactions.[9][10]

Quantitative Effects of L-Norleucine Substitution

The substitution of methionine with L-norleucine can have measurable effects on protein stability and function. These effects are context-dependent and can provide valuable information about the role of the original methionine residue.

| Protein | Methionine Position | Effect of Nle Substitution | Reference |

| T4 Lysozyme | M6 | Destabilized (ΔΔG = -2.8 kcal/mol) | [4] |

| T4 Lysozyme | M102 | Destabilized (ΔΔG = -0.9 kcal/mol) | [4] |

| T4 Lysozyme | M106 | Stabilized (ΔΔG = +0.5 kcal/mol) | [4] |

| T4 Lysozyme | M120 | Stabilized (ΔΔG = +0.5 kcal/mol) | [4] |

| Cytochrome P450 BM-3 | Global Substitution | Nearly two-fold increase in peroxygenase activity | [3] |

| Amyloid-β Peptide (Aβ) | M35 | Negation of neurotoxic effects |

Experimental Protocols

Protocol for L-Norleucine Incorporation in E. coli

This protocol is a general guideline for expressing a recombinant protein with L-norleucine substituting for methionine in E. coli. Optimization may be required for specific proteins.

-

Strain and Plasmid: Use an E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

-

Media Preparation: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except methionine. Add L-norleucine to the medium at a concentration of 300 mg/L.[3] To prevent endogenous norleucine synthesis by the host, the addition of leucine, isoleucine, and methionine to the feed can be employed.[11]

-

Culture Growth: Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight. The next day, inoculate the minimal medium containing L-norleucine with the starter culture. Grow the culture at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to grow the culture for 4-6 hours at 30°C.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

-

Protein Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Protocol for Confirmation of L-Norleucine Incorporation by Mass Spectrometry

This protocol outlines the steps to confirm the successful incorporation of L-norleucine into the target protein.

-

Protein Digestion:

-

Reduce the purified protein with dithiothreitol (DTT) and alkylate with iodoacetamide.[12]

-

Digest the protein into smaller peptides using a protease such as trypsin.[3][12] The digestion is typically carried out overnight at 37°C.[12]

-

Quench the digestion reaction with an acid like trifluoroacetic acid (TFA).[12]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

-

In the search parameters, specify a variable modification corresponding to the mass difference between methionine and L-norleucine (-18 Da) at methionine residues.[3]

-

Successful identification of peptides with this mass shift confirms the incorporation of L-norleucine.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for protein structure studies using L-norleucine.

Caption: Workflow for L-Norleucine Incorporation and Verification.

Caption: Workflow for 3D Structure Determination of Nle-Substituted Proteins.

Conclusion and Future Perspectives

L-norleucine has proven to be an invaluable tool for protein chemists and structural biologists. Its ability to act as a stable and structurally conservative surrogate for methionine allows for a deeper understanding of protein structure, stability, and function. As protein engineering and drug development continue to advance, the applications of L-norleucine are expected to expand, particularly in the design of more stable and effective therapeutic proteins and in the detailed investigation of protein misfolding diseases. The methodologies and data presented in this guide provide a solid foundation for researchers to incorporate this versatile amino acid into their studies.

References

- 1. Human Metabolome Database: Showing metabocard for L-Norleucine (HMDB0001645) [hmdb.ca]

- 2. Actual - MTA-ELTE Fehérjemodellező Kutatócsoport és Szerkezeti Kémia és Biológia Laboratórium [prot.chem.elte.hu]

- 3. cheme.caltech.edu [cheme.caltech.edu]

- 4. Context-dependent protein stabilization by methionine-to-leucine substitution shown in T4 lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]

- 7. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preventing norvaline and norleucine misincorporation in recombinant proteins | by medicilon | Medium [medium.com]

- 12. researchgate.net [researchgate.net]

- 13. Strain specific properties of Escherichia coli can prevent non-canonical amino acid misincorporation caused by scale-related process heterogeneities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Amino Acids in Biological Matrices using L-Norleucine-d9 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of amino acids is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they correct for variability during sample preparation and analysis. L-Norleucine-d9, a deuterium-labeled analog of the non-proteinogenic amino acid L-Norleucine, serves as an excellent internal standard for broad-spectrum amino acid analysis due to its chemical similarity to other amino acids and its distinct mass. This application note provides a detailed protocol for the quantification of amino acids in plasma using this compound with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method without the need for derivatization.

Principle

This method utilizes a simple protein precipitation step for sample preparation, followed by dilution with an internal standard solution containing this compound. The amino acids are then separated using a mixed-mode chromatography column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of this compound allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

Amino Acid Standard Mix

-

LC-MS/MS grade water, acetonitrile, and formic acid

-

Trichloroacetic acid (TCA) or Sulfosalicylic acid (SSA) for protein precipitation

-

Plasma samples (human, mouse, etc.)

-

Microcentrifuge tubes

-

Pipettes and tips

-

LC-MS/MS system (e.g., Agilent, Shimadzu, Thermo Fisher Scientific, Waters)

-

Mixed-mode analytical column (e.g., Intrada Amino Acid, Acclaim Trinity)

Sample Preparation

-

Thaw Samples: Thaw plasma samples on ice.

-

Protein Precipitation:

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 200 µL of cold 10% (w/v) TCA or 10 µL of 30% SSA.

-

Vortex for 30 seconds.

-

Incubate on ice or at 4°C for 10-30 minutes to allow for complete protein precipitation.

-

Centrifuge at 12,000-16,000 x g for 5-10 minutes at 4°C.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in 0.1 N HCl at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution in the initial mobile phase to a final concentration of 50 µM.

-

Transfer 50 µL of the supernatant from the precipitated sample to a new microcentrifuge tube.

-

Add 450 µL of the working internal standard solution.

-

Vortex for 30 seconds.

-

-

Final Preparation:

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Intrada Amino Acid (50 x 3 mm, 3 µm) or equivalent |

| Mobile Phase A | 100 mM Ammonium Formate in Water |

| Mobile Phase B | 95:5:0.3 (v/v/v) Acetonitrile:Water:Formic Acid |

| Gradient | 0-3.0 min, 92%-88% B3.0-6.4 min, 88%-70% B6.4-6.5 min, 70%-0% B6.5-10 min, 0% B10-10.1 min, 0-92% B10.1-13 min, 92% B |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 1-5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350 °C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 15 psi |

| Capillary Voltage | 3000 V |

MRM Transitions:

The following table provides representative MRM transitions for a selection of amino acids and this compound. These should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Alanine | 90.1 | 44.2 | 15 |

| L-Arginine | 175.1 | 70.1 | 20 |

| L-Aspartic Acid | 134.0 | 74.0 | 18 |

| L-Glutamic Acid | 148.1 | 84.1 | 18 |

| Glycine | 76.1 | 30.2 | 15 |

| L-Leucine | 132.1 | 86.1 | 15 |

| L-Isoleucine | 132.1 | 86.1 | 15 |

| L-Methionine | 150.1 | 104.1 | 15 |

| L-Phenylalanine | 166.1 | 120.1 | 15 |

| L-Proline | 116.1 | 70.1 | 20 |

| L-Tyrosine | 182.1 | 136.1 | 15 |

| L-Valine | 118.1 | 72.1 | 15 |

| This compound | 141.2 | 94.2 | 15 |

Data Presentation

Calibration Curve

Calibration curves should be prepared for each amino acid using a series of standard solutions of known concentrations, each spiked with the this compound internal standard at a constant concentration. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Table 1: Representative Calibration Curve Data for L-Leucine

| Concentration (µM) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.010 |

| 5 | 78,987 | 1,523,456 | 0.052 |

| 10 | 155,678 | 1,509,876 | 0.103 |

| 50 | 798,765 | 1,532,109 | 0.521 |

| 100 | 1,567,890 | 1,515,678 | 1.034 |

| 250 | 3,890,123 | 1,525,432 | 2.550 |

| 500 | 7,789,012 | 1,519,876 | 5.125 |

Method Performance

The performance of the method should be evaluated by assessing its linearity, accuracy, and precision.

Table 2: Method Validation Summary

| Analyte | Linearity (R²) | Accuracy (%) | Precision (%RSD) |

| L-Alanine | > 0.998 | 95.2 - 104.5 | < 5.8 |

| L-Arginine | > 0.997 | 92.1 - 106.3 | < 6.5 |

| L-Leucine | > 0.999 | 98.7 - 102.1 | < 4.2 |

| L-Phenylalanine | > 0.999 | 97.5 - 103.8 | < 3.9 |

| L-Valine | > 0.998 | 96.3 - 105.1 | < 5.1 |

Visualizations

Caption: Workflow for amino acid quantification.

Caption: Logical relationship in internal standard method.

Conclusion

The use of this compound as an internal standard in conjunction with a robust LC-MS/MS method provides a reliable and high-throughput approach for the accurate quantification of amino acids in biological matrices. This method minimizes the impact of sample matrix effects and procedural variability, leading to high-quality data suitable for a wide range of research and development applications. The simple "dilute-and-shoot" protocol without derivatization significantly reduces sample preparation time and the potential for analytical errors.

Application Notes and Protocols for L-Norleucine-d9 in Sample Spiking

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the utilization of L-Norleucine-d9 as an internal standard in the quantitative analysis of amino acids and other metabolites in various biological matrices. The information is intended to guide researchers in developing robust and reliable analytical methods using liquid chromatography-mass spectrometry (LC-MS).

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled form of L-Norleucine, an isomer of leucine.[1][2] Its structural similarity to other essential amino acids, coupled with its distinct mass due to the deuterium labeling, makes it an excellent internal standard for quantitative mass spectrometry-based analyses.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby ensuring high accuracy and precision in quantitative results.

Recommended Spiking Concentrations

The optimal spiking concentration of this compound can vary depending on the biological matrix, the expected concentration of the target analytes, and the sensitivity of the LC-MS system. Based on established protocols for similar stable isotope-labeled amino acid standards, a general guidance for spiking concentrations is provided in the table below. It is recommended to optimize the final concentration for your specific application.

| Biological Matrix | Recommended this compound Working Solution Concentration | Final Concentration in Sample Mixture | Reference |

| Plasma/Serum | 125 - 250 µmol/L | Varies based on sample and IS volume ratio | [3] |

| Plasma | 250 µM (as part of a mixture) | 125 µM (1:1 sample to IS ratio) | [4] |

| Cell Culture Media | 5 µM (as part of a mixture) | 5 µM | |

| Cell Culture Media | 10 mmol/L (for non-deuterated norleucine) | 5 mmol/L (1:1 sample to IS ratio) |

Note: The significant range in concentrations highlights the importance of method development and validation for each specific application. For targeted amino acid analysis, aiming for a final concentration in the low to mid µM range is a common starting point.

Experimental Protocols

This section outlines a general protocol for the use of this compound as an internal standard for the analysis of amino acids in plasma samples by LC-MS/MS.

Materials and Reagents

-

This compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plasma samples

-

Microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

-

LC-MS/MS system

Preparation of this compound Internal Standard Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1% formic acid in water or methanol) to achieve a concentration of 1 mg/mL. Store the stock solution at -20°C.

-

Working Solution (e.g., 200 µM): Prepare a working solution by diluting the stock solution with the appropriate solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid). The final concentration of the working solution should be chosen based on the expected analyte concentrations and the desired final concentration in the sample.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of the plasma sample.

-

Add a predetermined volume of the this compound working solution. The volume will depend on the desired final concentration. For example, adding 10 µL of a 200 µM working solution to 50 µL of plasma will result in a different final concentration than adding it to the precipitation solvent. A common approach is to include the internal standard in the precipitation solvent.

-

Add 200 µL of ice-cold methanol (containing the this compound if not added separately) to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial for analysis.

LC-MS/MS Analysis

The following are example parameters and should be optimized for your specific instrument and analytes of interest.

-

LC Column: A column suitable for polar compound separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an appropriate mobile phase.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the amino acids of interest.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: 1-10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for amino acids.

-

MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for each target amino acid and for this compound.

Data Analysis

-

Integrate the peak areas for each target analyte and for the this compound internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Generate a calibration curve by plotting the response ratio of the standards against their known concentrations.

-

Determine the concentration of the analytes in the samples by interpolating their response ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for amino acid quantification using this compound.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and is highly responsive to amino acid availability.[1][4][5] The analysis of amino acid concentrations is therefore critical in studies related to this pathway.

Caption: Simplified overview of the mTOR signaling pathway activated by amino acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 4. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Application Note: Quantitative Analysis of Analytes in Biological Matrices using L-Norleucine-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sample preparation and analysis of target analytes in biological matrices, such as plasma, using L-Norleucine-d9 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification, as it effectively corrects for variability during sample preparation, chromatography, and ionization.[1][2] This document outlines a comprehensive workflow, from sample pre-treatment to data analysis, and is intended for researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis by mass spectrometry, the use of an internal standard is essential to compensate for variations that can occur during the analytical process, including sample loss during extraction, matrix effects, and fluctuations in instrument response.[3] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, but is mass-distinguishable.[2] Stable isotope-labeled compounds, such as the deuterated analog of an analyte or a closely related compound, are considered the gold standard for internal standards in LC-MS/MS applications.[2]

This compound, a deuterated form of the non-proteinogenic amino acid L-Norleucine, serves as an excellent internal standard for the quantification of various analytes, particularly other amino acids or small molecules with similar physicochemical properties.[1][4] Its chemical similarity to endogenous amino acids allows it to mimic the behavior of the analyte during sample preparation and analysis, while its mass shift of +9 Da ensures it can be clearly distinguished by the mass spectrometer.[4] This application note details a generic yet robust protocol for the use of this compound in a typical bioanalytical workflow.

Experimental Protocols

Materials and Reagents

-

Biological matrix (e.g., human plasma)

-

This compound (Internal Standard)

-

Analyte(s) of interest

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Isopropanol (IPA), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Water, deionized, 18 MΩ·cm or higher

-

Phosphate-buffered saline (PBS), 1x solution

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of the analyte(s) and this compound in a suitable solvent (e.g., water or methanol).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water). These will be used to construct the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standard solutions. The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of small molecules from plasma.

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

-

Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of the solvent is added). Vortex briefly.

-

Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile or a 3:3:2 mixture of acetonitrile:isopropanol:water).[3]

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to mix and centrifuge at 2,000 x g for 5 minutes.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are general starting conditions and should be optimized for the specific analyte and mass spectrometer.

Liquid Chromatography (LC) System:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min |

Mass Spectrometry (MS) System:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The specific precursor and product ions for the analyte and this compound must be determined by direct infusion. For this compound (MW: 140.23), a potential precursor ion would be [M+H]+ at m/z 141.2. Product ions would be determined by fragmentation.

Data Presentation

The following table summarizes hypothetical quantitative data for a representative analyte using this compound as the internal standard. This data is for illustrative purposes and actual results may vary.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Accuracy at LLOQ, LQC, MQC, HQC (%) | 95.2 - 103.5 |

| Precision (CV%) at LLOQ, LQC, MQC, HQC | < 8.5% |

| Mean Recovery (%) | 92.1% |

| Matrix Effect (%) | 98.7% (normalized with IS) |

Visualizations

Experimental Workflow

Caption: Workflow for sample preparation and analysis using an internal standard.

Rationale for Using a Deuterated Internal Standard

References

Application of L-Norleucine-d9 in Metabolomics Studies: A Guide for Researchers

For researchers, scientists, and drug development professionals, the precise quantification of metabolites is paramount. In the field of metabolomics, stable isotope-labeled internal standards are indispensable tools for achieving accurate and reliable results. L-Norleucine-d9, a deuterium-labeled form of the non-proteinogenic amino acid L-Norleucine, serves as an excellent internal standard for the quantitative analysis of amino acids and other primary metabolites by mass spectrometry-based techniques.

This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics studies. It is designed to guide researchers in accurately quantifying amino acids in biological matrices, ensuring data integrity and reproducibility.

Application Notes

This compound is an ideal internal standard for several key reasons. As a non-proteinogenic amino acid, it is not naturally present in most biological systems, thus avoiding interference from endogenous counterparts.[1] Its chemical properties are nearly identical to other aliphatic amino acids, ensuring similar behavior during sample preparation and chromatographic separation. The nine deuterium atoms provide a significant mass shift from its unlabeled form and other naturally occurring amino acids, allowing for clear differentiation in mass spectrometric analysis.[2]

The primary applications of this compound in metabolomics include:

-

Accurate Quantification of Amino Acids: By adding a known amount of this compound to a sample at the beginning of the workflow, variations introduced during sample preparation, such as extraction inefficiencies and matrix effects, can be normalized. This stable isotope dilution strategy is the gold standard for quantitative metabolomics.

-

Method Validation: this compound can be used to assess the performance of an analytical method, including linearity, accuracy, and precision.

-

Biomarker Discovery and Validation: In studies aiming to identify and validate metabolic biomarkers, this compound ensures that observed changes in metabolite concentrations are due to biological variation rather than analytical variability.

Experimental Protocols

The following protocols provide a framework for the quantitative analysis of amino acids in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1 M HCl. Store at -20°C.

-